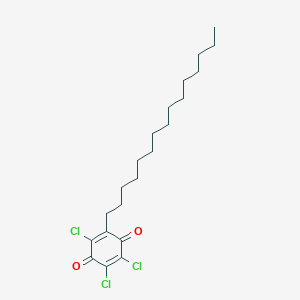
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the family of cyclohexadiene derivatives This compound is characterized by the presence of three chlorine atoms and a long pentadecyl chain attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as a cyclohexadiene derivative. The reaction is carried out under controlled conditions, often using chlorine gas as the chlorinating agent. The reaction is usually performed at elevated temperatures to ensure complete chlorination of the desired positions on the cyclohexadiene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the precursor compound is continuously fed into the reactor along with chlorine gas. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity. The product is then purified through various techniques, including distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms in the compound. The reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce partially or fully dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the long pentadecyl chain contribute to its reactivity and interactions with biological targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds and the disruption of normal cellular functions. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
2,3,5-Trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: This compound has an additional chlorine atom, which may alter its reactivity and applications.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione:
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: The substitution of chlorine with fluorine atoms can lead to different reactivity and stability profiles.
The uniqueness of this compound lies in its specific combination of chlorine atoms and the long pentadecyl chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42580-16-5 |
|---|---|
Molecular Formula |
C21H31Cl3O2 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
2,3,5-trichloro-6-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22)21(26)19(24)18(23)20(16)25/h2-15H2,1H3 |
InChI Key |
HSPONECSIWTCAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



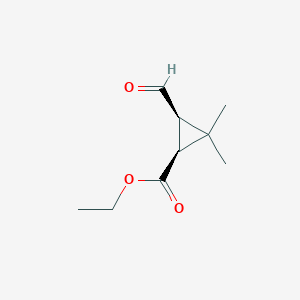

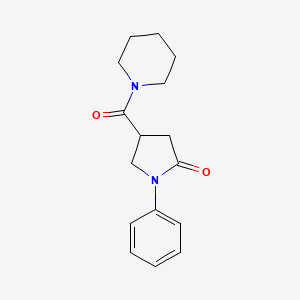
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
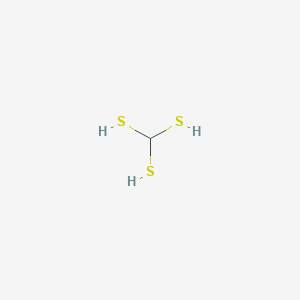
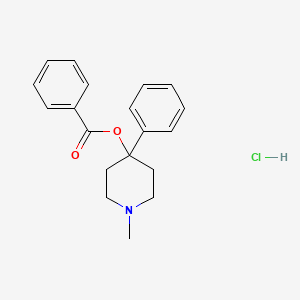

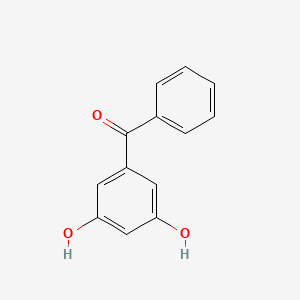
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
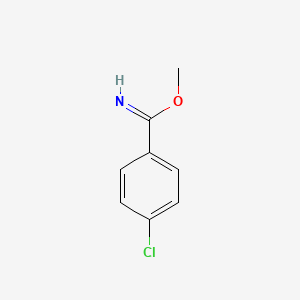
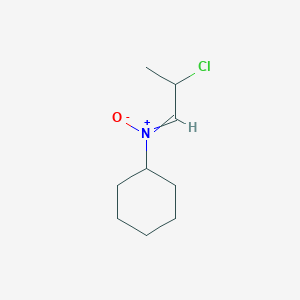
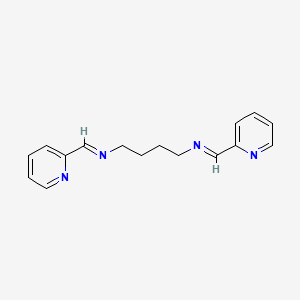
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
